

physical and chemical properties of Tomentosin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tomentosin

Cat. No.: B1222141

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **Tomentosin**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentosin is a naturally occurring sesquiterpene lactone predominantly isolated from various plants of the Asteraceae family, such as *Inula viscosa* (also known as *Dittrichia viscosa*), *Carpesium macrocephalum*, and *Xanthium sibiricum*.^{[1][2]} This bioactive molecule has garnered significant interest within the scientific community for its wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.^{[3][4][5]} Its mechanisms of action are multifaceted, involving the modulation of numerous critical cellular signaling pathways.^[1] This document provides a comprehensive technical overview of the physical and chemical properties of **Tomentosin**, its biological activities with quantitative data, detailed experimental protocols, and a visual representation of its key signaling pathways.

Physical and Chemical Properties

Tomentosin is characterized as a solid powder.^[4] Its structural and identifying properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₀ O ₃	[2][4][6][7]
Molecular Weight	248.32 g/mol	[4][6][7]
Exact Mass	248.14124450 Da	[4][6]
IUPAC Name	(3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one	[4][6]
CAS Number	33649-15-9	[4][7]
Appearance	Solid powder	[4]
InChI Key	AVFIYMSJDDGDBQ-CUOATXAZSA-N	[4][6]
SMILES	C[C@H]1C[C@@H]2--INVALID-LINK--C(=C)C(=O)O2	[6]
Storage (Powder)	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store dry and protected from light.	[4][7]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month.[5]	[5][7]

Quantitative Biological Data

Tomentosin has demonstrated significant dose-dependent cytotoxic and inhibitory activity across various experimental models.

Table 2.1: In Vitro Cytotoxicity (IC₅₀) of Tomentosin in Cancer Cell Lines

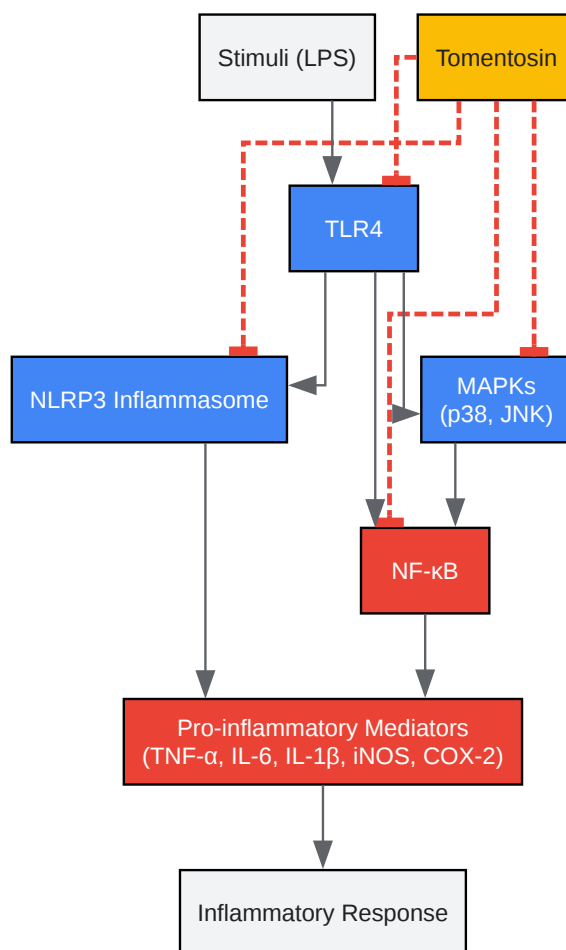
Cell Line	Cancer Type	IC ₅₀ Value (μM)	Exposure Time	Source(s)
MOLT-4	Human Leukemia	10	24 h	[1] [8]
HeLa	Human Cervical Cancer	5.87 ± 0.36	96 h	[1]
SiHa	Human Cervical Cancer	7.10 ± 0.78	96 h	[1]
HCT 116	Human Colorectal Cancer	13.30 ± 1.20	48 h	[9]
HT-29	Human Colorectal Cancer	10.01 ± 1.56	48 h	[9]
PANC-1	Human Pancreatic Cancer	31.11	48 h	[5]
MIA PaCa-2	Human Pancreatic Cancer	33.93	48 h	[5]

Table 2.2: In Vitro Enzyme Inhibition by Tomentosin

Enzyme	IC ₅₀ (μM)	Inhibition Constant (K _i) (μM)	Source(s)
Human Carbonic Anhydrase I (hCAI)	5.00 ± 0.19	4.62 ± 0.10	[10]
Human Carbonic Anhydrase II (hCAII)	5.40 ± 0.26	5.22 ± 0.31	[10]
Acetylcholinesterase (AChE)	6.75 ± 0.208	3.75 ± 0.27	[10]
Butyrylcholinesterase (BChE)	6.67 ± 0.307	0.51 ± 0.11	[10]
α-glucosidase	26.61 ± 0.236	2.61 ± 0.71	[10]
α-amylase	26.89 ± 1.54	-	[10]

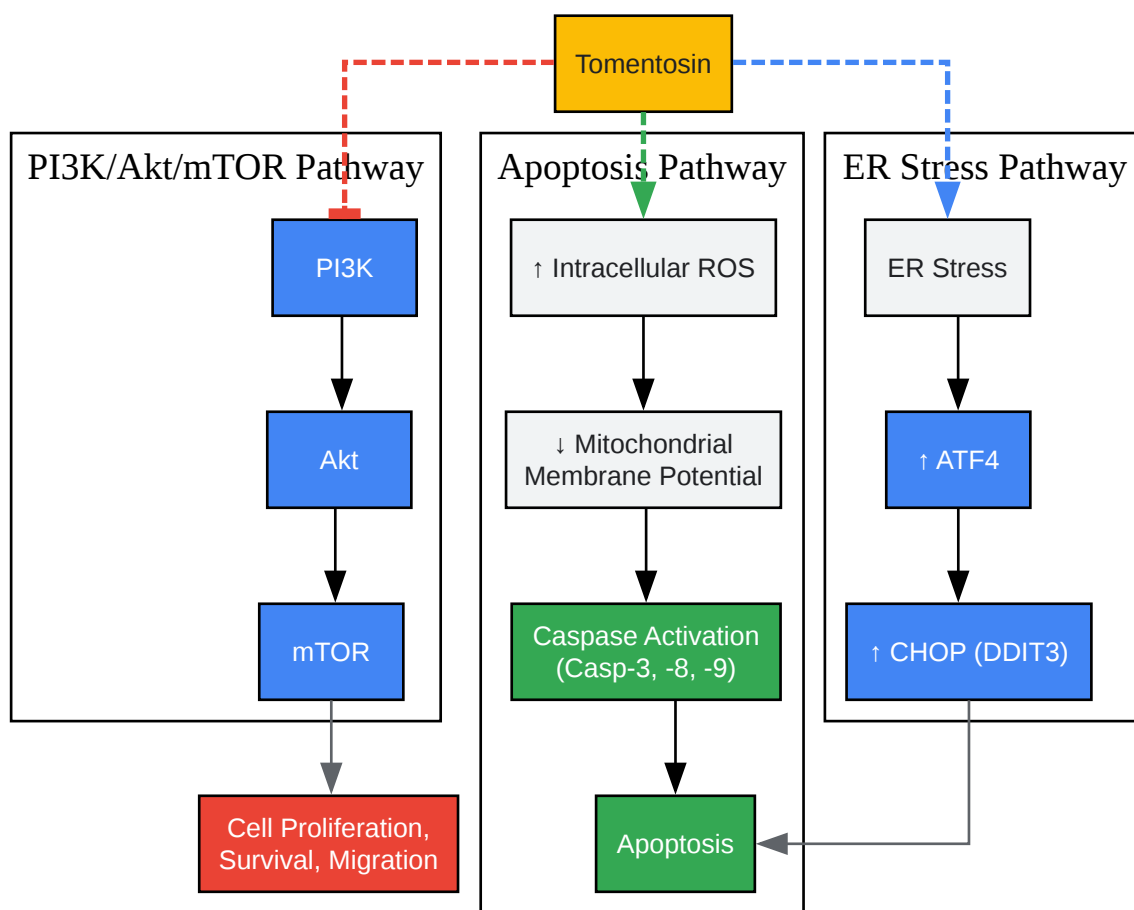
Signaling Pathways Modulated by Tomentosin

Tomentosin exerts its biological effects by targeting multiple intracellular signaling pathways critical to inflammation, cell survival, proliferation, and stress response.



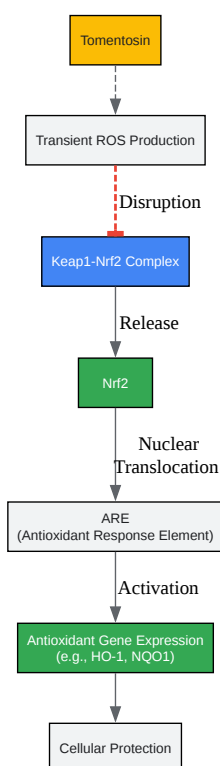
[Click to download full resolution via product page](#)

Caption: **Tomentosin's** anti-inflammatory signaling pathway.



[Click to download full resolution via product page](#)

Caption: **Tomentosin's** multi-target anticancer pathways.



[Click to download full resolution via product page](#)

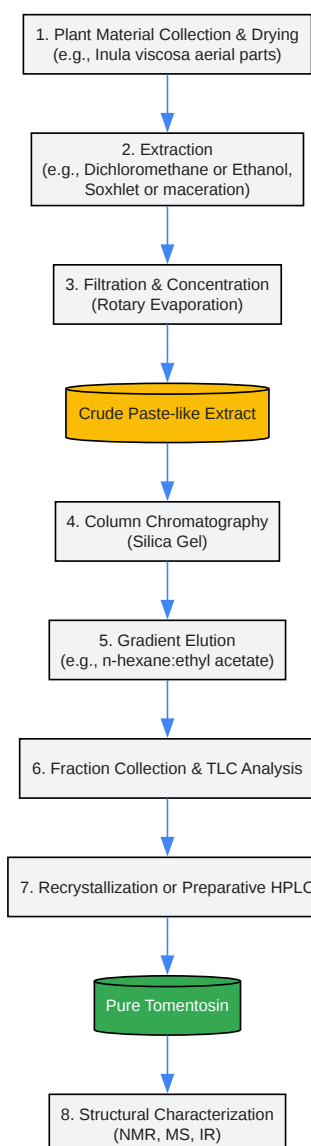
Caption: **Tomentosin's** antioxidant Nrf2 activation pathway.

Experimental Protocols

This section details generalized methodologies for the isolation, characterization, and evaluation of **Tomentosin**.

Isolation and Purification of Tomentosin

Tomentosin is typically isolated from the aerial parts of plants like *Inula viscosa*. The following protocol is a generalized workflow based on common phytochemical methods.[10][11]



[Click to download full resolution via product page](#)

Caption: General workflow for **Tomentosin** isolation.

- Plant Material Preparation: Air-dry the collected plant material (e.g., leaves and stems of *I. viscosa*) in the shade and pulverize it into a fine powder.[12]
- Extraction: Extract the powdered material with a suitable organic solvent such as dichloromethane or ethanol, using methods like maceration or a Soxhlet apparatus.[10]
- Concentration: Filter the resulting solution to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude, paste-like

extract.[13]

- **Chromatographic Separation:** Subject the crude extract to column chromatography on a silica gel stationary phase.
- **Elution:** Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[11]
- **Fraction Analysis:** Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing **Tomentosin**.
- **Final Purification:** Pool the **Tomentosin**-rich fractions and subject them to further purification, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity (>98%).[10]
- **Structural Confirmation:** Confirm the identity and purity of the isolated compound using spectroscopic methods like NMR and MS.[11][14]

In Vitro Cell Viability (MTT/XTT) Assay

This protocol is used to determine the cytotoxic effects of **Tomentosin** on cancer cell lines.[9][15]

- **Cell Seeding:** Seed cancer cells (e.g., HCT 116, MOLT-4) into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]
- **Compound Treatment:** Prepare serial dilutions of **Tomentosin** in the culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of **Tomentosin** (e.g., 2.5 to 50 µM). Include a vehicle control (e.g., 0.1% DMSO).[9][15]
- **Incubation:** Incubate the plates for specified time periods (e.g., 24, 48, or 72 hours).[9]
- **Reagent Addition:** Add 20 µL of MTT solution (5 mg/mL) or 100 µL of XTT reaction solution to each well and incubate for an additional 2-4 hours at 37°C.[9][15]
- **Solubilization (for MTT):** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

- **Data Acquisition:** Measure the absorbance (Optical Density) at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Structural Elucidation Methods

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of **Tomentosin**.[\[16\]](#)[\[17\]](#)

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** Dissolve 5-10 mg of purified **Tomentosin** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[\[16\]](#)[\[17\]](#)
 - **¹H NMR:** Provides information on the number and chemical environment of protons, including their coupling patterns, which helps to establish the connectivity of the carbon skeleton.
 - **¹³C NMR:** Determines the number of non-equivalent carbons and their chemical types (e.g., C=O, C=C, CH, CH₂, CH₃).
 - **2D NMR (COSY, HSQC):** These experiments are crucial for assigning specific proton and carbon signals and confirming the complete molecular structure by showing correlations between nuclei.[\[16\]](#)[\[17\]](#)
- **Mass Spectrometry (MS):**
 - **Method:** High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is commonly used.[\[17\]](#)
 - **Analysis:** Provides the exact mass of the molecule, allowing for the determination of its elemental composition (C₁₅H₂₀O₃).[\[4\]](#) MS/MS fragmentation analysis can further confirm the structure by breaking the molecule into smaller, identifiable pieces.[\[12\]](#)
- **Infrared (IR) Spectroscopy:**

- Analysis: IR spectroscopy is used to identify the presence of key functional groups. For **Tomentosin**, characteristic absorption bands would be expected for the γ -lactone carbonyl ($C=O$), ketone carbonyl ($C=O$), and carbon-carbon double bonds ($C=C$).^[18]

Conclusion

Tomentosin stands out as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its well-defined physical and chemical properties, combined with a growing body of evidence on its biological activities, make it a compelling candidate for further preclinical and clinical development. The multi-target nature of **Tomentosin**, capable of modulating key pathways such as NF- κ B, PI3K/Akt, and Nrf2, underscores its potential to address complex diseases. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic utility of this potent sesquiterpene lactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer and Anti-Inflammatory Effects of Tomentosin: Cellular and Molecular Mechanisms [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tomentosin | C₁₅H₂₀O₃ | CID 155173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tomentosin | Apoptosis | TargetMol [targetmol.com]
- 8. Tomentosin inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A sesquiterpene lactone, tomentosin, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new specific method for isolation of tomentosin with a high yield from *Inula viscosa* (L.) and determination of its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and purification of oridonin from *Rabdosia rubescens* using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, purification and partial characterization of a glycoside from the Jamaican ball moss plant (*Tillandsia recurvata* L.) [scirp.org]
- 13. youtube.com [youtube.com]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- To cite this document: BenchChem. [physical and chemical properties of Tomentosin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222141#physical-and-chemical-properties-of-tomentosin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com